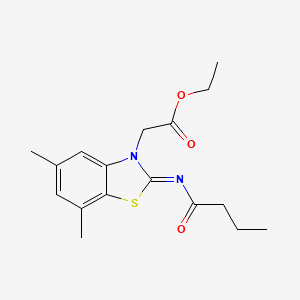

Ethyl 2-(2-butanoylimino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(2-butanoylimino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S/c1-5-7-14(20)18-17-19(10-15(21)22-6-2)13-9-11(3)8-12(4)16(13)23-17/h8-9H,5-7,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSYRCNSKMKZEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N=C1N(C2=CC(=CC(=C2S1)C)C)CC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-butanoylimino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate typically involves the condensation of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization and subsequent acylation The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-butanoylimino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imino group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted benzothiazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Applications

1.1 Antimicrobial Properties

Research indicates that Ethyl 2-(2-butanoylimino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate exhibits notable antibacterial activity against several pathogenic strains, including Staphylococcus aureus and Escherichia coli. These findings suggest its potential as a novel antimicrobial agent amidst rising antibiotic resistance challenges.

1.2 Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties, though further investigations are necessary to elucidate its mechanism of action and effectiveness against various viral strains.

1.3 Antifungal Applications

This compound has also shown antifungal activity against certain plant pathogenic fungi, indicating its potential use as a fungicide in agricultural practices. The compound's efficacy and safety in agricultural settings require further evaluation to assess its environmental impact.

Interaction with Biological Macromolecules

Research into the interactions of this compound with biological macromolecules such as proteins and nucleic acids is vital for comprehending its pharmacological effects. Early studies suggest potential interactions with specific enzymes or receptors involved in disease pathways. Techniques such as molecular docking and spectroscopy will be essential for further elucidating these interactions.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-butanoylimino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The benzothiazole core distinguishes this compound from imidazole-based analogs. For example, Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (Fig. 1A in ) features an imidazole ring with phenyl substituents, which lacks the sulfur atom and fused benzene ring present in benzothiazoles. This difference impacts electronic properties and binding interactions:

- Imidazoles (e.g., compounds B–G in ) often display stronger hydrogen-bonding capacity via their NH groups, influencing solubility and target affinity .

Table 1: Core Heterocycle Comparison

| Compound | Core Structure | Key Substituents | Molecular Weight* | Bioactivity Relevance |

|---|---|---|---|---|

| Target Compound | Benzothiazole | 5,7-dimethyl; 2-butanoylimino | ~350 g/mol | Antimicrobial, anticancer |

| Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate | Imidazole | 2,5-diphenyl | ~308 g/mol | Enzyme inhibition, anti-inflammatory |

| Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]acetate | Imidazole | 4-chlorophenyl; 2-phenyl | ~342 g/mol | Cytotoxicity, apoptosis induction |

*Molecular weights estimated based on structural formulas.

Substituent Effects on Functionality

- Butanoylimino Group: The target compound’s 2-butanoylimino group introduces a ketone functionality, which may participate in covalent interactions with biological targets (e.g., serine hydrolases). This contrasts with Ethyl 2-{2-phenyl-5-[4-(trifluoromethyl)phenyl]-1H-imidazol-4-yl}acetate (Fig. 1E), where a trifluoromethyl group enhances electron-withdrawing effects and hydrophobicity .

Physicochemical and Pharmacokinetic Profiles

- Lipophilicity: The benzothiazole core and butanoylimino group contribute to higher logP values compared to imidazole derivatives, suggesting better membrane permeability but lower aqueous solubility.

- Metabolic Stability : Imidazole derivatives with halogenated substituents (e.g., 4-chlorophenyl in Fig. 1C) may exhibit slower hepatic clearance due to reduced susceptibility to oxidative metabolism .

Biological Activity

Ethyl 2-(2-butanoylimino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound's structure includes a benzothiazole core, which is known for its diverse biological activities. The presence of the butanoylimino group enhances its reactivity and potential therapeutic applications. The molecular formula is .

Antitumor Activity

Recent studies have demonstrated that derivatives of benzothiazole, including those similar to this compound, exhibit significant antitumor properties. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| HCC827 | 6.26 ± 0.33 | 2D |

| NCI-H358 | 6.48 ± 0.11 | 2D |

| A549 | 9.48 ± 1.15 | 3D |

These results indicate that the compound has a higher efficacy in two-dimensional assays compared to three-dimensional formats, suggesting a need for further optimization in its structural design to enhance selectivity and reduce toxicity against normal cells .

Antimicrobial Activity

The antimicrobial effects of this compound were evaluated against both Gram-positive and Gram-negative bacteria using broth microdilution techniques. The results indicated promising antibacterial activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 32 µg/mL |

| Escherichia coli | < 64 µg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

The antitumor and antimicrobial activities are believed to be linked to the compound's ability to interact with DNA. Studies have shown that benzothiazole derivatives can bind to DNA in the minor groove, which may disrupt essential cellular processes such as replication and transcription . Furthermore, the presence of functional groups such as nitro or chlorine can influence binding affinity and specificity.

Case Studies

- Antitumor Efficacy : In a study involving HCC827 and NCI-H358 cell lines, compounds similar to this compound exhibited substantial cytotoxic effects with IC50 values indicating strong potential for further development as anticancer agents .

- Antimicrobial Testing : A recent investigation into various benzothiazole derivatives highlighted the effectiveness of this class against clinical strains of Staphylococcus aureus and Escherichia coli, reinforcing the compound's relevance in addressing antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(2-butanoylimino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via multi-step reactions starting with functionalized benzothiazole precursors. For example, coupling 2-aminobenzothiazole derivatives with acylating agents (e.g., butanoyl chloride) under reflux in chloroform or acetone, followed by esterification with ethyl bromoacetate . Key intermediates are characterized using -NMR and IR spectroscopy:

- -NMR peaks at δ 1.3–1.5 ppm (ethyl ester CH), δ 2.6–3.0 ppm (butanoyl CH), and δ 7.0–8.0 ppm (benzothiazole aromatic protons) confirm structural motifs .

- IR absorption bands at ~1660–1680 cm (C=O stretching) and ~3200 cm (N-H imino group) validate functional groups .

Q. How is the purity and structural integrity of the compound validated in academic settings?

- Methodological Answer : Combustion elemental analysis (C, H, N, S) is used to confirm stoichiometry, with deviations <0.3% indicating high purity . Chromatographic methods (HPLC or TLC) with UV detection at 254 nm assess purity, while mass spectrometry (ESI-MS) confirms the molecular ion peak (e.g., [M+H] at m/z 333.2 for CHNOS) .

Advanced Research Questions

Q. How can conflicting spectroscopic data in reaction pathways be resolved?

- Methodological Answer : Discrepancies in NMR or IR spectra (e.g., unexpected coupling patterns or missing peaks) are addressed by:

- Cross-validating with X-ray crystallography to unambiguously confirm bond connectivity and stereochemistry .

- Computational modeling (DFT or molecular dynamics) to predict spectroscopic signatures and compare with experimental data .

Q. What intermolecular interactions stabilize the crystal lattice of this compound, and how do they influence its physicochemical properties?

- Methodological Answer : Single-crystal X-ray diffraction reveals:

- Hydrogen bonding : N-H⋯N interactions between imino and benzothiazole nitrogen atoms (2.8–3.1 Å) form dimers .

- Van der Waals interactions : Methyl and ethyl groups contribute to hydrophobic packing (Fig. 1).

- Impact : These interactions enhance thermal stability (m.p. 485–486 K) and solubility in polar aprotic solvents .

Q. How do reaction conditions (solvent, temperature, catalyst) affect the yield and regioselectivity of benzothiazole functionalization?

- Methodological Answer : A comparative study shows:

- Solvent : Refluxing in chloroform yields 70–80% product, while acetone increases reaction rate but reduces yield (60–65%) due to side reactions .

- Catalyst : Lewis acids (e.g., ZnCl) improve acylation efficiency by 15–20% but require post-reaction purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.